3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1025499-92-6
VCID: VC21374664
InChI: InChI=1S/C15H11FN2O2S/c16-10-6-8-12(9-7-10)18-14(19)13(21-15(18)20)17-11-4-2-1-3-5-11/h1-9,13,17H
SMILES: C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Molecular Formula: C15H11FN2O2S
Molecular Weight: 302.3g/mol

3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione

CAS No.: 1025499-92-6

Cat. No.: VC21374664

Molecular Formula: C15H11FN2O2S

Molecular Weight: 302.3g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione - 1025499-92-6

Specification

CAS No. 1025499-92-6
Molecular Formula C15H11FN2O2S
Molecular Weight 302.3g/mol
IUPAC Name 5-anilino-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C15H11FN2O2S/c16-10-6-8-12(9-7-10)18-14(19)13(21-15(18)20)17-11-4-2-1-3-5-11/h1-9,13,17H
Standard InChI Key QIHJPAVWRHZZHD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Canonical SMILES C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F

Introduction

Structural Characteristics and Classification

Molecular Structure

3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione family, characterized by a five-membered heterocyclic ring containing a sulfur atom and two carbonyl groups at positions 2 and 4. The compound features two key substituents:

  • A 4-fluorophenyl group at position 3 of the thiazolidine ring

  • A phenylamino group at position 5

The presence of these specific substituents distinguishes this compound from related thiazolidinedione derivatives, such as the similar compound 3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione mentioned in the search results .

Classification Within Thiazolidinone Family

This compound can be classified within the broader 5-ene-4-thiazolidinone family, which represents a widely studied class of small molecules in modern organic and medicinal chemistry. The thiazolidinedione nucleus (2,4-thiazolidinedione) is one of the major subtypes within the 4-thiazolidinone classification, alongside rhodanine (2-thioxo-4-thiazolidinone), 2-alkyl(aryl)-substituted, and 2-amino(imino)-substituted 4-thiazolidinone subtypes .

The phenylamino group at the C5 position is particularly significant, as modifications at this position have been shown to have crucial impacts on the pharmacological effects of thiazolidinone derivatives. The presence of substituents at the C5 position often confers specific biological activities to these compounds .

Synthetic Approaches

General Synthetic Routes for Related Compounds

Based on established protocols for similar compounds, several synthetic routes could potentially be applied to synthesize 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione:

Modification of C5 Position

Physicochemical Properties

Structure-Property Relationships

The physicochemical properties of 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione are influenced by its structural features:

  • The thiazolidinedione core provides a rigid scaffold with specific spatial arrangements

  • The 4-fluorophenyl group contributes to lipophilicity and potential halogen bonding interactions

  • The phenylamino group at C5 allows for additional hydrogen bonding interactions

  • The presence of two carbonyl groups (at positions 2 and 4) contributes to hydrogen bond acceptor capacity

Reactivity Considerations

The compound likely shares reactivity patterns common to 5-ene-4-thiazolidinones. In particular, the C5 position with the phenylamino substituent may exhibit specific reactivity patterns. The search results indicate that 5-ene-thiazolidinones can potentially react with glutathione and other free thiols within cells, which is an important consideration for their biological behavior .

Additionally, the C5 substitution pattern in thiazolidinones often results in compounds that can participate in electrophilic reactions due to the potential conjugation with the carbonyl group at C4 of the thiazolidinone core .

Table 1: Comparison of Key Structural Features Between 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione and Related Compounds

CompoundCore StructureC3 SubstituentC5 SubstituentKey Differences
3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dioneThiazolidine-2,4-dione4-FluorophenylPhenylaminoTarget compound
3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dioneThiazolidine-2,4-dione4-Fluorophenyl(3-Trifluoromethyl)phenylaminoContains trifluoromethyl group on phenylamino moiety
Typical 2,4-thiazolidinedione derivatives (e.g., Glitazones)Thiazolidine-2,4-dioneVariousVariousOften have different substitution patterns
Rhodanine derivatives2-Thioxo-4-thiazolidinoneVariousVariousContain thioxo group instead of carbonyl at C2

Drug Discovery Considerations

PAINS Concerns and Specificity

An important consideration for 5-ene-thiazolidinones, including potentially our target compound, is their classification as frequent hitters or pan-assay interference compounds (PAINS) in high-throughput screening campaigns . The search results indicate that 5-arylidene-4-thiazolidinones, particularly rhodanine derivatives, can react with glutathione and other free thiols within cells .

Structural Optimization Strategies

Based on the information provided in the search results, several optimization strategies could be considered for 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione if it demonstrates promising initial activity:

  • Further complication of the fragment at the C5 position

  • Introduction of additional substituents at the N3 position (especially fragments with carboxylic groups or derivatives)

  • Annealing in complex heterocyclic systems

  • Combination with other pharmacologically attractive fragments within a hybrid pharmacophore approach

These strategies align with the main directions for active 5-ene-4-thiazolidinones optimization described in the search results .

Analytical Characterization

Identification Methods

For the comprehensive characterization of 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione, several analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • Infrared spectroscopy for functional group identification

  • X-ray crystallography for definitive three-dimensional structural determination

  • HPLC for purity assessment

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